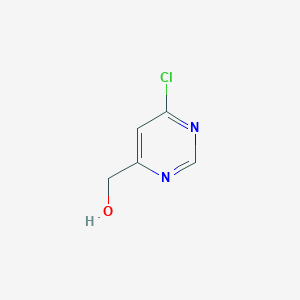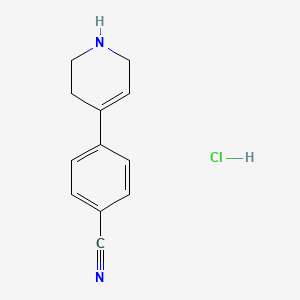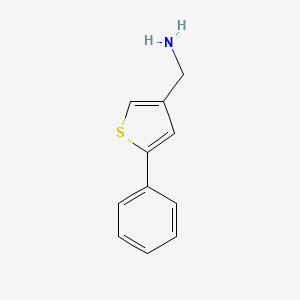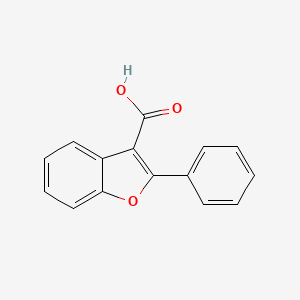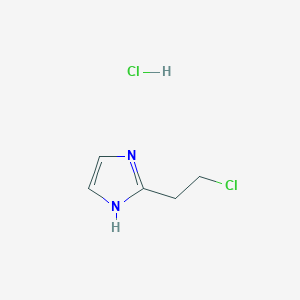
4-Chloro-6,8-difluoroquinazoline
Overview
Description
4-Chloro-6,8-difluoroquinazoline is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry . It has a molecular formula of C8H3ClF2N2 and an average mass of 200.573 Da .
Synthesis Analysis
Quinazolines, including this compound, have been synthesized through various methods. One of the most employed procedures is the amination using primary or secondary amines and 4-chloroquinazolines . This method is compatible with numerous ortho-, meta-, and para-substituted N-methylanilines as well as substituted anilines, furnishing the corresponding 4-anilinoquinazolines in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a benzo-fused N-heterocyclic framework, with chlorine and fluorine substituents at the 4, 6, and 8 positions .Chemical Reactions Analysis
Quinazoline derivatives, including this compound, have been found to possess a wide range of biological properties, such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These properties are often enhanced by substitutions at various positions on the quinazoline ring .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a melting point of 136-139°C. It is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.Scientific Research Applications
Anticancer Properties
4-Chloro-6,8-difluoroquinazoline derivatives have been studied for their potential in cancer treatment. For example, a study by Sirisoma et al. (2009) discovered a potent apoptosis inducer and anticancer agent that demonstrated high efficacy in human breast cancer and other mouse xenograft cancer models (Sirisoma et al., 2009). Another study by Liu et al. (2007) synthesized a series of N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline, which were evaluated for their antiproliferative activities against cancer cells, although with lesser efficacy compared to standard drugs (Liu et al., 2007).
Synthesis and Characterization
Research has also focused on the synthesis of novel halogenated 2,4-diaminoquinazolines, including this compound derivatives, as part of the exploration of new chemical compounds. Tomažič and Hynes (1992) detailed the preparation of these compounds and their characterization by nuclear magnetic resonance spectroscopy (Tomažič & Hynes, 1992).
Drug Development and Validation
The compound has been instrumental in drug development processes, such as in the validation of a reversed-phase HPLC method for monitoring synthetic reactions during the manufacture of antihypertensive drugs, as noted by Rao et al. (2006) (Rao et al., 2006).
Antimicrobial and Antifungal Activity
This compound derivatives have been evaluated for antimicrobial and antifungal activities. A study by Murugavel et al. (2017) on 4-chloro-8-methoxyquinoline-2(1H)-one, a related compound, demonstrated effectiveness against various bacterial and fungal strains (Murugavel et al., 2017).
Interaction with DNA
Compounds derived from this compound have been studied for their potential to interact with DNA. Garofalo et al. (2010) synthesized new N-alkylanilinoquinazoline derivatives and evaluated their potential as DNA intercalating agents, revealing significant DNA interaction in some compounds (Garofalo et al., 2010).
Chemical Synthesis and Reactivity
Research in chemical synthesis and reactivity includes studies on the interaction of polyfluorinated 2-chloroquinolines with ammonia, which explored the synthesis of halogen-containing aminoquinolines. Skolyapova et al. (2017) found that 2-chloro-6,8-difluoroquinoline forms products of substitution of the Cl atom, providing insights into the reactivity of this compound (Skolyapova et al., 2017).
Photophysical Property Studies
The study of photophysical properties of related quinazoline derivatives has been conducted. Mphahlele et al. (2014) investigated the absorption and emission properties of polysubstituted quinazolines, including 2-aryl-6,8-dibromo-4-chloroquinazolines (Mphahlele et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6,8-difluoroquinazoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of This compound ’s action are currently unknown
Safety and Hazards
Future Directions
Research into quinazoline derivatives, including 4-Chloro-6,8-difluoroquinazoline, is ongoing due to their potential as anticancer agents. Future directions may include further exploration of their synthesis, analysis of their biological properties, and investigation of their potential applications in medicine .
properties
IUPAC Name |
4-chloro-6,8-difluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-5-1-4(10)2-6(11)7(5)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVWISHRWLIYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
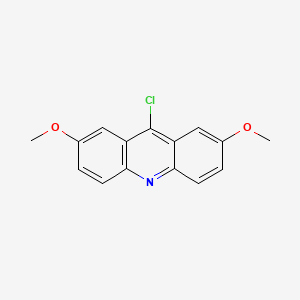
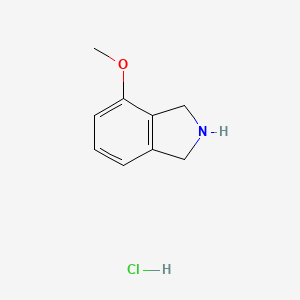
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
